Cas no 856562-89-5 ((1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride)
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
- (1R)-1-(4-ethoxyphenyl)ethanamine,hydrochloride
- (R)-1-(4-Ethoxyphenyl)ethamine hydrochloride
- (R)-1-(4-ETHOXYPHENYL)ETHANAMINE-HCL
- (1r)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride
- [(1R)-1-(4-Ethoxyphenyl)ethyl]amine hydrochloride
- DTXSID10704209
- 856562-89-5
- (1R)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
- (R)-1-(4-Ethoxyphenyl)ethanaminehydrochloride
- EN300-7459458
- (R)-1-(4-ethoxyphenyl)ethanamine HCl
- MFCD12910479
- AKOS015923138
- (1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
- CS-0260124
- DS-018848
- G71330
-
- MDL: MFCD12910479
- Inchi: 1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
- InChI Key: SWFKPUQRJHGZGE-DDWIOCJRSA-N
- SMILES: Cl.O(CC)C1C=CC(=CC=1)[C@@H](C)N
Computed Properties
- Exact Mass: 201.0920418g/mol
- Monoisotopic Mass: 201.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113186-1g |
(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride |
856562-89-5 | 95% | 1g |
$355.52 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ093-1-100mg |
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride |
856562-89-5 | 95% | 100mg |
¥677.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ093-1-250mg |
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride |
856562-89-5 | 95% | 250mg |
¥907.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ093-1-500mg |
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride |
856562-89-5 | 95% | 500mg |
¥1505.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ093-1-1g |
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride |
856562-89-5 | 95% | 1g |
¥2261.0 | 2024-04-16 | |
| Ambeed | A112880-100mg |
(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride |
856562-89-5 | 98% | 100mg |
$82.0 | 2025-04-16 | |
| Ambeed | A112880-250mg |
(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride |
856562-89-5 | 98% | 250mg |
$140.0 | 2025-04-16 | |
| Ambeed | A112880-1g |
(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride |
856562-89-5 | 98% | 1g |
$373.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330794-50mg |
(1r)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride |
856562-89-5 | 98+% | 50mg |
¥5373.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330794-100mg |
(1r)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride |
856562-89-5 | 98+% | 100mg |
¥9374.00 | 2024-07-28 |
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride Suppliers
(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
(1R)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride: A Comprehensive Overview
The compound with CAS No 856562-89-5, commonly referred to as (1R)-1-(4-ethoxyphenyl)ethanamine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical characteristics, synthesis methods, pharmacological activities, and recent advancements in its research.
(1R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is an amino alcohol derivative characterized by its chiral center at the carbon atom bearing the amino group. The molecule consists of a phenethylamine backbone with an ethoxy substituent on the para position of the aromatic ring. This structure imparts unique electronic and steric properties, making it a valuable compound for various chemical transformations and biological studies.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. The (R)-enantiomer, in particular, has shown promising results in preclinical models, underscoring the need for enantioselective synthesis methods. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, ensuring the production of pure (1R)-enantiomer for further studies.
The synthesis of (1R)-1-(4-ethoxyphenyl)ethanamine hydrochloride involves a multi-step process that typically begins with the preparation of 4-ethoxyaniline. Subsequent steps include alkylation or acylation reactions to introduce the ethylamine moiety, followed by hydrochloric acid treatment to form the hydrochloride salt. Optimization of reaction conditions has led to improved yields and purities, making this compound more accessible for large-scale production.
In terms of pharmacological activity, this compound has demonstrated potential as a modulator of various biological targets. Recent research has focused on its role as a ligand for G-protein coupled receptors (GPCRs), particularly those involved in pain perception and inflammation. Preclinical data suggest that it may possess analgesic properties without inducing tolerance or dependence, which could make it a valuable candidate for pain management therapies.
Moreover, (1R)-1-(4-ethoxyphenyl)ethanamine hydrochloride has shown selectivity towards certain isoforms of enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. This selectivity could pave the way for targeted therapies with reduced off-target effects. Ongoing clinical trials are evaluating its safety and efficacy in human subjects, marking a significant milestone in its development.
From an industrial perspective, the scalability of its synthesis and its stability under various storage conditions make it suitable for pharmaceutical applications. Additionally, its compatibility with modern drug delivery systems enhances its potential as an active pharmaceutical ingredient (API). Researchers are also exploring its use in combination therapies to maximize therapeutic outcomes while minimizing adverse effects.
In conclusion, (1R)-1-(4-ethoxyphenyl)ethanamine hydrochloride represents a promising compound with diverse applications in medicinal chemistry and pharmacology. Its stereochemical properties, efficient synthesis methods, and biological activities position it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to advancing medical treatments and improving patient care.
856562-89-5 ((1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride) Related Products
- 263893-81-8((1R)-1-(3-ethoxyphenyl)ethan-1-amine)
- 104294-63-5(1-(4-Ethoxyphenyl)ethanamine)
- 1108684-07-6((1S)-1-(4-ethoxyphenyl)ethan-1-amine)
- 1213547-94-4((1S)-1-(3-ethoxyphenyl)ethanamine;hydrochloride)
- 1201633-52-4(1-(4-Ethoxyphenyl)propylamine Hydrochloride)
- 856758-56-0((1R)-1-(4-ethoxyphenyl)ethan-1-amine)
- 860701-75-3(1-(4-propoxyphenyl)ethylamine Hydrochloride)
- 943114-70-3(1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine)
- 1213097-29-0((R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride)
- 603945-50-2(1-(3-Ethoxyphenyl)ethanamine)